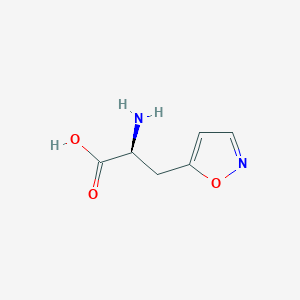![molecular formula C7H7N3O B12864153 2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B12864153.png)
2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core with a methyl group at the 2-position and an aldehyde group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylimidazole with hydrazine derivatives, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The scalability of the synthesis is crucial, and optimization of reaction parameters such as temperature, pressure, and reaction time is essential to ensure cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides under appropriate conditions.
Major Products:
Oxidation: 2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carboxylic acid.
Reduction: 2-Methyl-1H-imidazo[1,2-b]pyrazole-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1H-Imidazo[1,2-b]pyrazole: Lacks the methyl and aldehyde groups, offering different reactivity and applications.
2-Methylimidazole: Similar in structure but without the pyrazole ring, leading to different chemical properties.
1H-Pyrazole-1-carbaldehyde:
Uniqueness: 2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is unique due to the combination of the imidazo[1,2-b]pyrazole core with both a methyl and an aldehyde group. This structural arrangement provides a versatile platform for chemical modifications and enhances its potential in various applications compared to its analogs.
Propriétés
Formule moléculaire |
C7H7N3O |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
2-methylimidazo[1,2-b]pyrazole-1-carbaldehyde |
InChI |
InChI=1S/C7H7N3O/c1-6-4-10-7(2-3-8-10)9(6)5-11/h2-5H,1H3 |
Clé InChI |
FPQMEULJWZUZCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=CC=N2)N1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


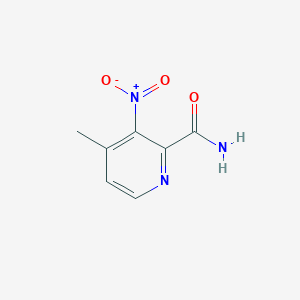
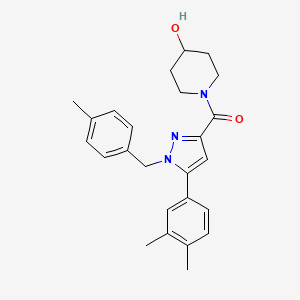
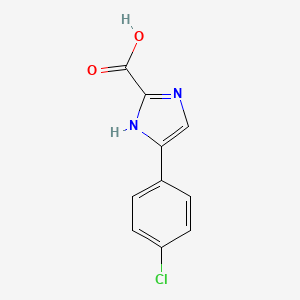
![(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12864089.png)
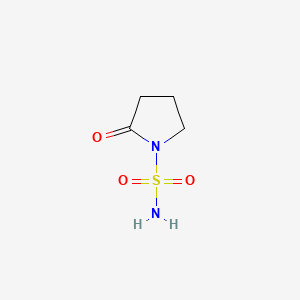
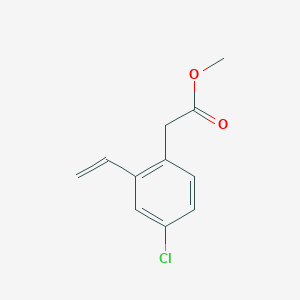
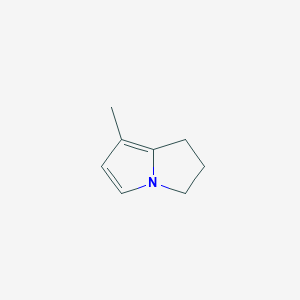
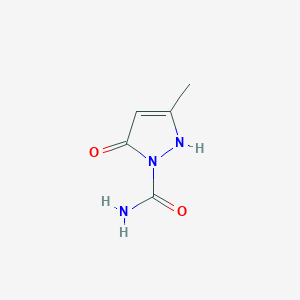
![4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864123.png)
![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)
![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)

